

# The Pharmacodynamics of Centhaquin: A Novel Resuscitative Agent for Hypovolemic Shock

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Centhaquin, also known as Lyfaquin®, is a first-in-class resuscitative agent demonstrating significant promise in the management of hypovolemic shock.[1][2] Its unique pharmacodynamic profile, centered on modulating adrenergic receptors, offers a distinct advantage over traditional vasopressors by enhancing cardiac output and improving tissue perfusion without inducing arterial constriction.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of Centhaquin, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining typical experimental protocols.

#### **Core Mechanism of Action**

**Centhaquin**'s primary mechanism of action involves a dual effect on the adrenergic system. It selectively stimulates  $\alpha 2B$  adrenergic receptors in the venous circulation while also acting on central  $\alpha 2A$  adrenergic receptors.[1][2] This dual agonism leads to:

- Venous Constriction: Stimulation of peripheral α2B adrenergic receptors causes constriction of the veins.[1][2] This action mobilizes the significant volume of blood pooled in the venous system, effectively converting unstressed blood volume to stressed blood volume.[5][6] The result is an increased venous return to the heart, which enhances cardiac preload.[5][7]
- Increased Cardiac Output: The augmented venous return leads to an increase in stroke volume and, consequently, cardiac output.[6][8] This is a key differentiator from traditional



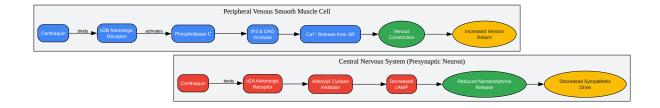
vasopressors that primarily increase systemic vascular resistance.

- Reduced Sympathetic Drive: By acting on central α2A adrenergic receptors, **Centhaquin** reduces the sympathetic outflow from the central nervous system.[1][2] This leads to a decrease in arterial vascular resistance, which helps to improve tissue perfusion and prevents the detrimental microcirculatory impairment often associated with potent arterial vasoconstrictors.[5][9]
- Absence of Beta-Adrenergic Activity: Centhaquin does not act on beta-adrenergic receptors, thereby mitigating the risk of cardiac arrhythmias that can be a concern with other catecholaminergic agents.[1][2]

This unique combination of effects—increasing venous return while decreasing afterload—positions **Centhaquin** as an ideal resuscitative agent for restoring hemodynamic stability in patients with hypovolemic shock.[7][9]

# **Signaling Pathway of Centhaquin**

The signaling cascade initiated by **Centhaquin** at the cellular level involves the activation of G protein-coupled α2 adrenergic receptors. The binding of **Centhaquin** to these receptors triggers a conformational change, leading to the activation of associated G proteins and subsequent downstream signaling events that result in smooth muscle contraction in the venous vasculature and modulation of sympathetic outflow in the central nervous system.





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Caption: Signaling pathway of **Centhaquin** in peripheral and central nervous systems.

# **Quantitative Pharmacodynamic Data**

The efficacy of **Centhaquin** as a resuscitative agent has been demonstrated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.

**Preclinical Studies** 

Animal Model	Key Findings	Reference
Rat (Hemorrhagic Shock)	- Dose-dependently increased blood pressure at lower doses. [10]- 44% lower blood lactate levels compared to control. [10]- Reduced the requirement for norepinephrine to maintain target mean arterial pressure (MAP).[2]	[2][10]
Rabbit (Hemorrhagic Shock)	- Significantly reduced the volume of resuscitation fluid needed to maintain MAP (126 mL vs. 213 mL in control).[10]	[10]
Swine (Hemorrhagic Shock)	- Reduced the time to reach target MAP (7.1 minutes vs. 36.88 minutes in control).[10]- Improved survival.[1]	[1][10]

### **Clinical Studies**



Study Phase	Dosage	Key Hemodynamic and Metabolic Effects	Reference
Phase I (Healthy Volunteers)	Single and multiple ascending doses	Safe and well-tolerated.[1][11]	[1][11]
Phase II (Hypovolemic Shock)	0.01 mg/kg in 100 ml saline over 1 hour	- Significant increase in systolic and diastolic blood pressure.[1]- Lower blood lactate levels compared to control. [1]- Reduced need for vasopressors (1.3 ± 1.2 mg vs. 18.4 ± 12.1 mg in control over 48 hours).[12]	[1][12]
Phase III (Hypovolemic Shock)	0.01 mg/kg in 100 ml saline over 1 hour	- 8.8% absolute reduction in 28-day all-cause mortality. [13]- Significant improvement in blood pressure and shock index.[13][14]- Improved Acute Respiratory Distress Syndrome (ARDS) and Multiple Organ Dysfunction Syndrome (MODS) scores.[13][14]	[13][14]
Phase IV (Pilot Study)	0.01 mg/kg	- Significant increase in stroke volume (Δ40.74% at 300 min). [8]- Significant	[8]



increase in cardiac output.[8]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for evaluating the resuscitative effects of **Centhaquin**.

### **Preclinical Hemorrhagic Shock Model (Rat)**

- Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are cannulated for blood pressure monitoring, blood withdrawal, and drug/fluid administration.
- Induction of Hemorrhagic Shock: A controlled hemorrhage is induced by withdrawing blood from the femoral artery to achieve and maintain a mean arterial pressure (MAP) of 35-40 mmHg for a specified period (e.g., 60 minutes).
- Resuscitation: Following the shock period, animals are randomized to receive one of the following treatments via the femoral vein:
  - Control Group: Saline or another standard resuscitation fluid.
  - Centhaquin Group: Centhaquin at a specific dose (e.g., 0.01-0.05 mg/kg) in a saline vehicle.
- Monitoring: Hemodynamic parameters (MAP, heart rate), blood gases, and lactate levels are monitored continuously or at regular intervals throughout the experiment.
- Outcome Measures: Primary endpoints typically include survival rate at a predetermined time point, time to achieve target MAP, and changes in hemodynamic and metabolic parameters.

# **Clinical Trial Protocol (Phase III)**

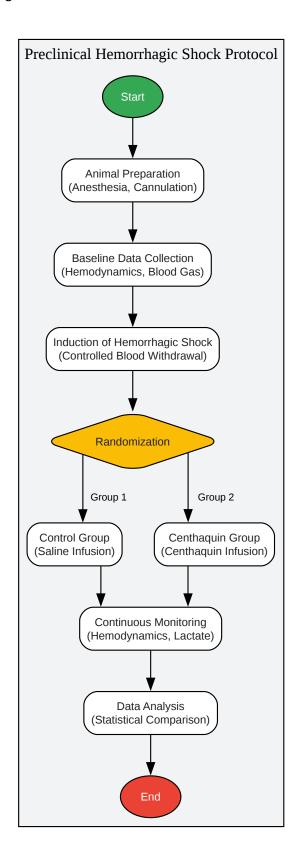


- Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study.
- Patient Population: Adult patients (e.g., 18-70 years) with hypovolemic shock, defined by a systolic blood pressure of ≤ 90 mmHg.
- Randomization and Blinding: Patients are randomized in a 1:1 or 2:1 ratio to receive either
   Centhaquin or a placebo (normal saline). Both patients and investigators are blinded to the treatment allocation.
- Intervention:
  - Centhaquin Group: Receives a single intravenous infusion of Centhaquin (0.01 mg/kg) in 100 mL of normal saline over 1 hour.
  - Control Group: Receives an intravenous infusion of 100 mL of normal saline over 1 hour.
  - All patients receive the standard of care for hypovolemic shock, including fluid resuscitation and vasopressors as needed.
- Data Collection: Baseline demographics, injury severity scores, and hemodynamic
  parameters are recorded. Data on blood pressure, heart rate, blood lactate, base deficit, and
  the amount of fluids and vasopressors administered are collected at specified time points
  (e.g., baseline, 1, 6, 12, 24, and 48 hours).
- Primary and Secondary Endpoints:
  - Primary Endpoint: Typically 28-day all-cause mortality.
  - Secondary Endpoints: Improvement in hemodynamic parameters (e.g., systolic blood pressure, shock index), reduction in blood lactate levels, improvement in base deficit, and changes in organ dysfunction scores (e.g., MODS, ARDS).
- Safety Assessment: All adverse events are recorded and assessed for their relationship to the study drug.

# **Experimental Workflow Visualization**



The following diagram illustrates a typical experimental workflow for a preclinical evaluation of **Centhaquin** in a hemorrhagic shock model.





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Caption: A typical experimental workflow for preclinical evaluation of **Centhaquin**.

#### Conclusion

Centhaquin represents a significant advancement in the resuscitation of patients with hypovolemic shock. Its novel pharmacodynamic profile, characterized by the selective activation of  $\alpha$ 2B and  $\alpha$ 2A adrenergic receptors, allows for the restoration of cardiac output and tissue perfusion through a mechanism that avoids the potential complications of excessive arterial vasoconstriction. The robust body of preclinical and clinical data supports its efficacy and safety, positioning it as a valuable addition to the therapeutic armamentarium for managing this life-threatening condition. Further research will continue to elucidate its full therapeutic potential and optimize its clinical application.

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## References

- 1. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmazz.com [pharmazz.com]
- 3. expresspharma.in [expresspharma.in]
- 4. Centhaquine Citrate A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 5. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock PMC [pmc.ncbi.nlm.nih.gov]
- 6. kauveryhospital.com [kauveryhospital.com]
- 7. US FDA approved IND submitted by Pharmazz, Inc. to initiate a phase III clinical trial of centhaquine in patients with hypovolemic shock [prnewswire.com]



- 8. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock PMC [pmc.ncbi.nlm.nih.gov]
- 9. rfppl.co.in [rfppl.co.in]
- 10. Centhaquine: A new resuscitative agent for haemorrhagic shock Research Outreach [researchoutreach.org]
- 11. Portico [access.portico.org]
- 12. ahajournals.org [ahajournals.org]
- 13. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
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